molecular formula C6H7Cl2NO B6266003 O-(2-chlorophenyl)hydroxylamine hydrochloride CAS No. 119930-74-4

O-(2-chlorophenyl)hydroxylamine hydrochloride

Cat. No.: B6266003
CAS No.: 119930-74-4
M. Wt: 180.03 g/mol
InChI Key: XTLGVNJGUDDCTA-UHFFFAOYSA-N
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Description

O-(2-chlorophenyl)hydroxylamine hydrochloride: is a chemical compound with diverse applications in scientific research. It is often used in studies related to oxidation processes and the detection of nitric oxide.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of O-(2-chlorophenyl)hydroxylamine hydrochloride typically involves the O-arylation of hydroxylamines. One common method is the palladium-catalyzed O-arylation of ethyl acetohydroximate with aryl chlorides, bromides, and iodides. This method offers short reaction times and a broad substrate scope . Another method involves the direct preparation of O-substituted hydroxylamines from alcohols through O-alkylation followed by acidic N-deprotection .

Industrial Production Methods: Industrial production methods for hydroxylamine derivatives often involve the hydrolysis of oximes. A coupling process of electrodialysis with oxime hydrolysis reaction has been developed for the preparation of hydroxylamine sulfate, which can be adapted for other hydroxylamine salts .

Chemical Reactions Analysis

Types of Reactions: O-(2-chlorophenyl)hydroxylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form nitroso compounds.

    Reduction: It can be reduced to form amines.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide and potassium tert-butoxide.

Major Products:

    Oxidation: Nitroso compounds.

    Reduction: Amines.

    Substitution: Various substituted hydroxylamines.

Scientific Research Applications

O-(2-chlorophenyl)hydroxylamine hydrochloride has diverse applications in scientific research, including:

    Chemistry: It is used in the study of oxidation processes and as a reagent in organic synthesis.

    Biology: It is used in the detection of nitric oxide, which is important in various biological processes.

    Industry: It is used as a reference standard in various industrial applications.

Mechanism of Action

The mechanism of action of O-(2-chlorophenyl)hydroxylamine hydrochloride involves its ability to act as a nucleophile in various chemical reactions. It can form stable intermediates with electrophiles, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

    O-Benzylhydroxylamine hydrochloride: This compound is similar in structure and is used in similar applications, such as organic synthesis and pharmaceutical testing

Uniqueness: O-(2-chlorophenyl)hydroxylamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly useful in studies related to oxidation processes and nitric oxide detection.

Properties

CAS No.

119930-74-4

Molecular Formula

C6H7Cl2NO

Molecular Weight

180.03 g/mol

IUPAC Name

O-(2-chlorophenyl)hydroxylamine;hydrochloride

InChI

InChI=1S/C6H6ClNO.ClH/c7-5-3-1-2-4-6(5)9-8;/h1-4H,8H2;1H

InChI Key

XTLGVNJGUDDCTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)ON)Cl.Cl

Purity

85

Origin of Product

United States

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